molecular formula C9H11NO4 B014692 2-Amino-4,5-dimethoxybenzoic acid CAS No. 5653-40-7

2-Amino-4,5-dimethoxybenzoic acid

Cat. No.: B014692
CAS No.: 5653-40-7
M. Wt: 197.19 g/mol
InChI Key: HJVAVGOPTDJYOJ-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethoxybenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Functionalized Amino Acids and Cyanomethylhydroxyalkyl Ketones : Aminobenzoic acids, including 2-amino-4,5-dimethoxybenzoic acid, can synthesize functionalized amino acids and cyanomethylhydroxyalkyl ketones. They act as catalysts in the one-pot conversion to 5-amino-2,2-dimethyl-3(2H)-furanone with significant efficiency (Trofimov et al., 2009).

  • Fluorescence Derivatization Reagent for Aromatic Aldehydes : 2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene), derived from this compound, is used as a highly sensitive, selective, and stable fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography (Hara et al., 1994).

  • Synthesis of Novel Acid Mono Azo Dye : This compound is used to synthesize a novel acid mono azo dye, HQD, by coupling its diazonium salt solution with 8-hydroxyquinoline. This dye exhibits promising properties in tautomeric stability and optical band gap measurements (Saçmacı et al., 2012).

  • Antifungal Activity : 2,5-dimethoxybenzoic acid, a closely related compound, effectively reduces postharvest decay of strawberry fruits, suggesting potential applications in agriculture and food preservation (Lattanzio et al., 1996).

Safety and Hazards

“2-Amino-4,5-dimethoxybenzoic acid” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

Future Directions

“2-Amino-4,5-dimethoxybenzoic acid” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its future directions could involve further exploration of its antitumor properties and its potential applications in organic synthesis .

Properties

IUPAC Name

2-amino-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVAVGOPTDJYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90205087
Record name 4,5-Dimethoxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5653-40-7
Record name 2-Amino-4,5-dimethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5653-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethoxyanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005653407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethoxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90205087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethoxyanthranilic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.633
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 2-amino-4,5-dimethoxybenzoic acid in scientific research?

A1: this compound serves as a crucial starting material for synthesizing more complex molecules. Its structure, particularly the presence of reactive amino and carboxylic acid groups, makes it ideal for building heterocyclic compounds like quinazolines. [, , ] These quinazoline derivatives are of significant interest due to their potential biological activities, including anticancer properties. [, ]

Q2: Are there any established synthetic routes for this compound?

A3: Yes, a common approach involves a three-step synthesis starting from 3,4-dimethoxybenzaldehyde. [] The process includes nitration, oxidation, and reduction reactions to yield the desired this compound. [] This method has been successfully employed and the final product characterized using spectroscopic techniques like IR and MS, as well as elemental analysis. []

Q3: Beyond its use in synthesizing potential drugs, are there other applications for this compound?

A4: Yes, this compound is utilized in carbohydrate analysis. [] It serves as a derivatizing agent for N-linked glycans, [] facilitating their detection and structural analysis via mass spectrometry. [] This derivatization aids in understanding the structure and function of complex carbohydrates in biological systems.

Q4: What is the structure of this compound and how is it characterized?

A5: this compound is a substituted benzoic acid derivative. Its structure consists of a benzene ring with a carboxylic acid group (-COOH) at position 1, an amino group (-NH2) at position 2, and methoxy groups (-OCH3) at positions 4 and 5. [, ] Confirmation of its structure typically involves techniques like Infrared Spectroscopy (IR), Mass Spectrometry (MS), and elemental analysis. []

Q5: Are there any known structure-activity relationship (SAR) studies for derivatives of this compound?

A6: While extensive SAR data might not be available for all derivatives, some studies have explored the impact of structural modifications on biological activity. For example, research on quinazoline derivatives synthesized from this compound has shown that specific substitutions on the quinazoline ring can significantly affect their anticancer activity against specific cancer cell lines. [, ]

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